

Infigratinib-d3: A Technical Guide to a Deuterated FGFR Inhibitor

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Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Infigratinib-d3**, a deuterated analog of the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document details its chemical nature, primary applications, mechanism of action, and relevant clinical and preclinical data, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Introduction to Infigratinib-d3

Infigratinib-d3 is a stable, isotope-labeled version of Infigratinib, where three hydrogen atoms have been replaced with deuterium. Deuterium is a non-radioactive isotope of hydrogen that contains both a proton and a neutron. This substitution increases the mass of the molecule and can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.

The primary utility of deuterated compounds like **Infigratinib-d3** in pharmaceutical research lies in their potential to alter the pharmacokinetic profile of the parent drug. This "deuterium effect" can slow down drug metabolism, particularly if the deuteration occurs at a site of metabolic activity. This may lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen. **Infigratinib-d3** is primarily used as an internal standard in pharmacokinetic studies to accurately quantify Infigratinib concentrations in biological samples due to its similar chemical properties but distinct mass.

Primary Use of Infigratinib

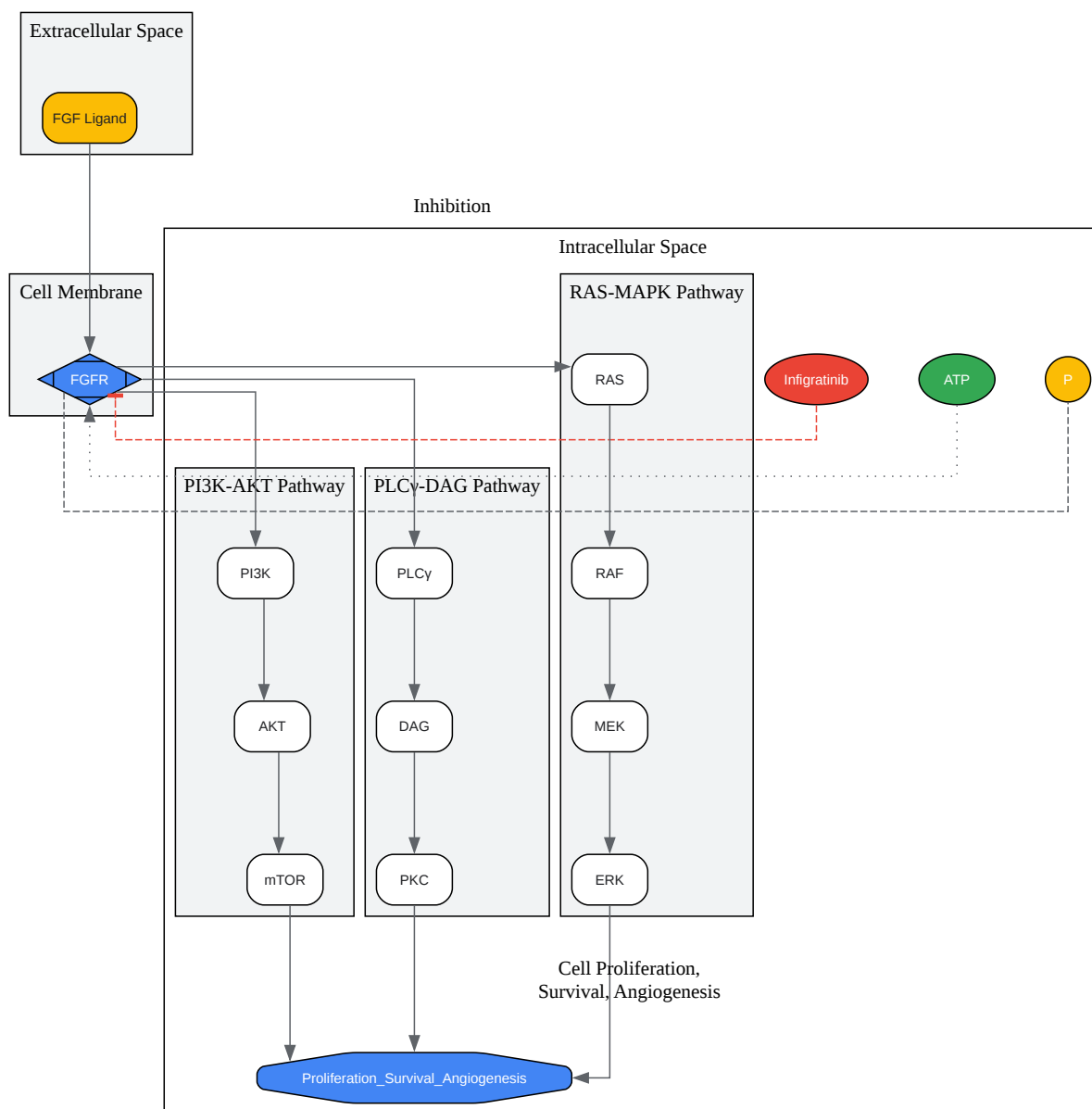
Infigratinib is a potent, orally bioavailable small-molecule inhibitor of the FGFR family of receptor tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3. Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various human cancers and developmental disorders.

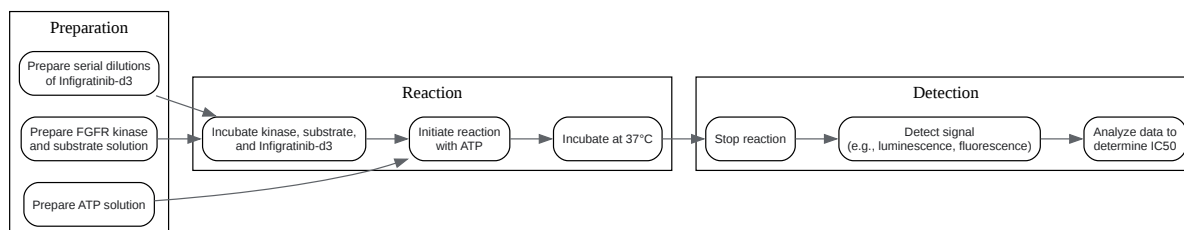
The primary clinical applications of Infigratinib are:

- **Cholangiocarcinoma:** Infigratinib is indicated for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.
- **Achondroplasia:** Infigratinib is under investigation as a treatment for achondroplasia, the most common form of dwarfism, which is caused by a gain-of-function mutation in the FGFR3 gene.

Mechanism of Action: FGFR Signaling Inhibition

Infigratinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity. This blockade prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. In cancer cells with aberrant FGFR signaling, this inhibition leads to decreased cell proliferation, survival, and angiogenesis. In the context of achondroplasia, inhibiting the overactive FGFR3 is intended to normalize chondrocyte differentiation and promote bone growth.





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